1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Description
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring structure Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-11(5-6-14-17)7-13-12-10(3)8-16(4)15-12/h5-6,8-9H,7H2,1-4H3,(H,13,15) |
InChI Key |
YZFHABHKELYFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by functionalization. One common method involves the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares a similar pyrazole core but lacks the additional functional groups.
1-isopropyl-3,5-dimethyl-1H-pyrazole: Similar structure with an isopropyl group at a different position.
1,3-dimethyl-5-(propan-2-yl)-1H-pyrazole: Another isomer with different substitution patterns.
Uniqueness
1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1,4-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole class, characterized by its unique structure featuring multiple methyl groups and a propan-2-yl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine |
| InChI Key | UAYPGCCJJGPICY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=C(N(N=C2)C(C)C)C) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The precise molecular pathways involved can vary based on the biological context and target.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . For instance, a review noted that pyrazole compounds exhibit significant antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups enhances this activity, making pyrazoles promising candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. One study demonstrated that certain pyrazole compounds could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. The tested compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study 1: Antibacterial Activity
A series of novel pyrazole derivatives were synthesized and tested against common bacterial strains. Among these, one derivative exhibited significant inhibitory effects against E. coli and S. aureus, indicating the potential of pyrazoles in treating bacterial infections .
Study 2: Anti-inflammatory Effects
In vitro studies conducted on various pyrazole compounds revealed promising results in inhibiting pro-inflammatory cytokines. The compounds demonstrated efficacy comparable to existing anti-inflammatory medications, suggesting their potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
